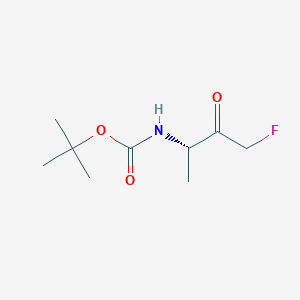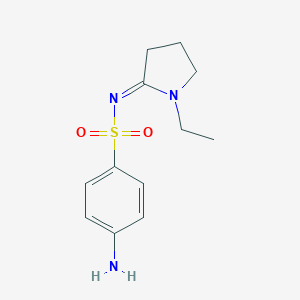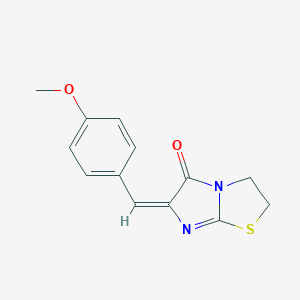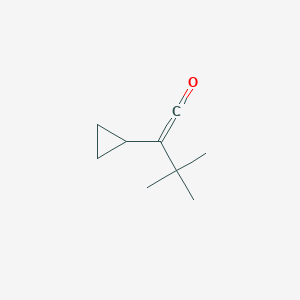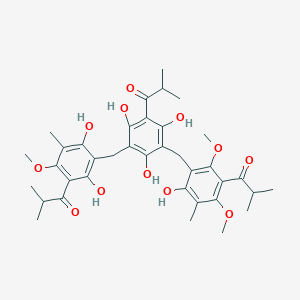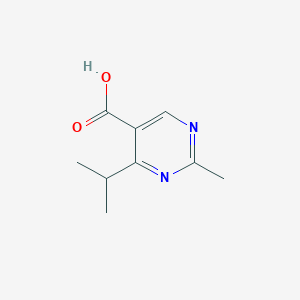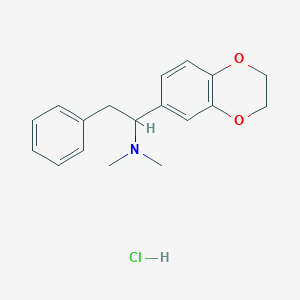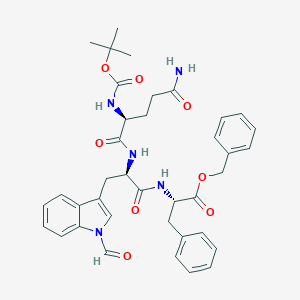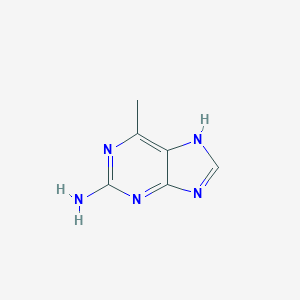
6-Methyl-1H-purin-2-amine
Descripción general
Descripción
6-Methyl-1H-purin-2-amine, also known by its IUPAC name, is a compound with the molecular formula C6H7N5 . It has a molecular weight of 149.16 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Methyl-1H-purin-2-amine involves several steps. One method involves the use of potassium carbonate in N,N-dimethyl-formamide for 18 hours at ambient temperature . Another method involves the use of hydrogen chloride and hydrogen in methanol for 48 hours at ambient temperature .Molecular Structure Analysis
The InChI code for 6-Methyl-1H-purin-2-amine is 1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving 6-Methyl-1H-purin-2-amine are complex and can vary based on the conditions and reactants used . For instance, the compound can undergo E2 elimination reactions, which involve the removal of a proton and a leaving group from a molecule .Physical And Chemical Properties Analysis
6-Methyl-1H-purin-2-amine is a solid compound . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 7.68 mg/ml or 0.0515 mol/l according to ESOL, and 11.7 mg/ml or 0.0783 mol/l according to Ali .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Methyl-1H-purin-2-amine and its derivatives are extensively studied in the field of organic chemistry for their synthetic applications and tautomeric behaviors. Studies have shown that N-methoxy-9-methyl-9H-purin-6-amines, with various substituents, exhibit significant variations in amino/imino tautomer ratios, identified through NMR methods. These compounds, upon treatment with benzyl bromide, result in a mixture of N-7- and N6-benzylated products, with N-7 being the major product. This reactivity is influenced by the electronegativity of the substituents at C-2 position, affecting the tautomeric ratios and hence the chemical behavior of these compounds (Roggen & Gundersen, 2008).
Biological Activities
The derivatives of 6-Methyl-1H-purin-2-amine have been explored for their potential biological activities. Research into 2-substituted N-methoxy-9-methyl-9H-purin-6-amines has indicated that the introduction of a methyl group at the 2-position could enhance antimycobacterial and antiprotozoal activities. Additionally, an amino function at this position might improve the activity against various cancer cell lines, showcasing the compound's potential in therapeutic applications (Roggen et al., 2011).
Antiviral Properties
Novel amides synthesized by coupling 6-[(9H-purin-6-yl)amino]hexanoic acid with heterocyclic amines have been studied for their antiviral properties. These purine derivatives demonstrated moderate activity against influenza A (H1N1) virus, indicating the potential of 6-Methyl-1H-purin-2-amine derivatives in antiviral research (Krasnov et al., 2021).
Antibacterial Evaluation
The antibacterial properties of 1,2,4-Triazole compounds containing the purine moiety have also been explored. Compounds synthesized from 6-hydrazinyl-7H-purin-2-amine have been screened for antibacterial activity, further broadening the application spectrum of 6-Methyl-1H-purin-2-amine derivatives in the field of antimicrobial research (Govori, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
6-methyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWNHLDHNSVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168488 | |
| Record name | 6-Methyl-1H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-purin-2-amine | |
CAS RN |
1681-10-3 | |
| Record name | 6-Methyl-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-purin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-1H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



